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Compound of Interest

Compound Name: CZ(C-25146 hydrochloride

Cat. No.: B1139147

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with CZC-
25146 hydrochloride and encountering challenges with its penetration of the blood-brain
barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is CZC-25146 hydrochloride and what is its primary mechanism of action?

CZC-25146 hydrochloride is a potent and orally active inhibitor of Leucine-Rich Repeat
Kinase 2 (LRRK2).[1][2][3] It shows high affinity for both wild-type LRRK2 and the G2019S
mutant, with IC50 values of 4.76 nM and 6.87 nM, respectively.[1][2][4] By inhibiting LRRK2, a
kinase implicated in the pathogenesis of Parkinson's disease, CZC-25146 has been
investigated for its neuroprotective potential.[1][5] It has been shown to prevent mutant LRRK2-
induced injury in neurons in vitro.[1][5]

Q2: What is the evidence regarding the blood-brain barrier penetration of CZC-25146
hydrochloride?

Pharmacokinetic studies in mice have indicated that CZC-25146 hydrochloride exhibits poor
brain penetration.[5] One study reported brain penetration of approximately 4%.[5] This low
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level of CNS exposure presents a significant challenge for its development as a therapeutic
agent for neurological disorders.

Q3: What are the potential reasons for the poor BBB penetration of CZC-25146
hydrochloride?

While specific studies on the BBB transport of CZC-25146 are not extensively published, the
poor penetration is likely due to a combination of its physicochemical properties and potential
interactions with BBB transport mechanisms. Factors that can limit BBB penetration include:

o Efflux Transporter Activity: The BBB is equipped with active efflux transporters, such as P-
glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump
substrates out of the brain endothelial cells and back into the bloodstream.[6][7] CZC-25146
may be a substrate for one or more of these transporters.

e Physicochemical Properties: The "Rule of 5" suggests that molecules with a molecular
weight greater than 500, more than 5 hydrogen bond donors, and more than 10 hydrogen
bond acceptors may exhibit poor membrane permeability.[8] While CZC-25146's molecular
weight is under 500, its other properties could contribute to limited passive diffusion across
the BBB.

e Plasma Protein Binding: High binding to plasma proteins reduces the concentration of the
free, unbound drug available to cross the BBB.[9] The extent of plasma protein binding for
CZC-25146 would be a critical parameter to determine.

Q4: What are the general strategies to improve the BBB penetration of a compound like CZC-
251467

Several strategies can be employed to enhance the CNS penetration of drug candidates:

o Prodrug Approach: Modifying the chemical structure to create a more lipophilic prodrug that
can cross the BBB and then be converted to the active compound within the brain.

e Inhibition of Efflux Transporters: Co-administration of the drug with an inhibitor of P-gp or
other relevant efflux transporters, though this can lead to systemic toxicity and drug-drug
interactions.[10]
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» Receptor-Mediated Transport: Conjugating the drug to a ligand that binds to a specific
receptor on the BBB, such as the transferrin receptor, to facilitate its transport into the brain
via a "Trojan horse" mechanism.[11]

o Nanoparticle Delivery: Encapsulating the drug in nanoparticles designed to cross the BBB.
[12]

 Structural Modification: Synthesizing new analogs of CZC-25146 with optimized
physicochemical properties for better BBB permeability.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of CZC-
25146 hydrochloride's BBB penetration.

Issue 1: In Vivo Study Shows Low Brain-to-Plasma (B/P) Concentration Ratio.

Potential Cause 1: High Efflux Transporter Activity.

o Troubleshooting Step: Conduct in vitro transporter assays using cell lines overexpressing
human P-gp (MDR1) and BCRP, such as MDCK-MDR1 or Caco-2 cells.[7] A high efflux
ratio (Papp B-A/ Papp A-B) would suggest that CZC-25146 is a substrate for these
transporters.

Potential Cause 2: Poor Passive Permeability.

o Troubleshooting Step: Perform a Parallel Artificial Membrane Permeability Assay
(PAMPA).[9] This in vitro model assesses a compound's ability to diffuse across an
artificial lipid membrane, providing a measure of its passive permeability independent of
active transport.

Potential Cause 3: High Plasma Protein Binding.

o Troubleshooting Step: Determine the fraction of unbound drug in plasma (fu,plasma) using
equilibrium dialysis or ultracentrifugation.[9] A low fu,plasma means less drug is available
to cross the BBB.

Potential Cause 4: Rapid Metabolism.
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o Troubleshooting Step: Analyze plasma and brain samples for the presence of CZC-25146
metabolites. Rapid peripheral metabolism can reduce the amount of parent drug reaching
the brain.

Issue 2: In Vitro Transwell Assay (e.g., MDCK-MDR1) Shows a High Efflux Ratio.
» Potential Cause: CZC-25146 is a substrate for P-glycoprotein (P-gp).

o Troubleshooting Step 1: Confirm P-gp substrate activity by co-incubating CZC-25146 with
a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux
ratio in the presence of the inhibitor would confirm P-gp mediated efflux.

o Troubleshooting Step 2: If the efflux ratio is not significantly reduced by a P-gp inhibitor,
consider investigating other efflux transporters like BCRP by using specific inhibitors for
those transporters.

Issue 3: Conflicting Results Between In Vitro and In Vivo BBB Penetration Studies.
» Potential Cause 1: Species Differences in Transporter Expression and Activity.

o Troubleshooting Step: If using a non-human in vitro model, consider that transporter
expression and substrate specificity can differ between species.[13] Using human-derived
in vitro models, such as those derived from induced pluripotent stem cells (iPSCs), may
provide a better correlation with human in vivo outcomes.[14][15]

o Potential Cause 2: In Vivo Metabolism Not Accounted for in In Vitro Models.

o Troubleshooting Step: Ensure that the in vivo study is measuring the concentration of the
parent compound and not just total radioactivity if a radiolabeled compound is used.
Metabolites may have different BBB penetration characteristics.

e Potential Cause 3: Limitations of the In Vitro Model.

o Troubleshooting Step: Recognize the inherent limitations of in vitro models.[13][14]
Factors like the absence of blood flow, interactions with other cell types (pericytes,
astrocytes), and the dynamic nature of the BBB are not fully replicated.[15][16] Consider
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more complex in vitro models like dynamic BBB models or microfluidic "BBB-on-a-chip"

systems.[16]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of CZC-25146

Parameter Value Reference
Molecular Formula C22H25FN604S [3114]
Molecular Weight 488.54 g/mol [3114]

IC50 (wild-type LRRK2) 4.76 nM [1][2][4]
IC50 (G2019S LRRK2) 6.87 nM [1112]14]
Solubility Soluble to 100 mM in DMSO [4]

Brain Penetration (in vivo) ~4% [5]

Plasma Protein Binding Data not publicly available

Passive Permeability (PAMPA)  Data not publicly available

Efflux Ratio (in vitro) Data not publicly available

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay (e.g., MDCK-MDR1)

e Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is

formed, exhibiting a high transendothelial electrical resistance (TEER) value, which indicates

tight junction integrity.[14][17]

o Experimental Setup:

o The Transwell insert represents the apical (blood) side, and the well represents the

basolateral (brain) side.
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o Prepare a stock solution of CZC-25146 hydrochloride in a suitable solvent (e.g., DMSO)
and dilute it to the final concentration in transport buffer.

e Permeability Assay (A to B):
o Add the CZC-25146 solution to the apical chamber.

o At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the
basolateral chamber.

o Replace the collected volume with fresh transport buffer.
e Permeability Assay (B to A):
o Add the CZC-25146 solution to the basolateral chamber.
o Collect samples from the apical chamber at the same time points.

o Sample Analysis: Quantify the concentration of CZC-25146 in all samples using a validated
analytical method, such as LC-MS/MS.[18]

o Data Analysis:

o Calculate the apparent permeability coefficient (Papp) in both directions (Ato B and B to
A).

o Calculate the efflux ratio (ER) = Papp (B to A) / Papp (Ato B). An ER > 2 is generally
considered indicative of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents to Determine Brain Penetration
e Animal Model: Use adult male mice or rats.

e Drug Administration: Administer CZC-25146 hydrochloride via the intended clinical route
(e.g., oral gavage) or intravenously at a defined dose.[1]

o Sample Collection: At predetermined time points post-dose (e.g., 0.25,0.5, 1, 2, 4, 8, 24
hours), collect blood samples (via cardiac puncture or tail vein) and whole brains.
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e Sample Processing:
o Process the blood to obtain plasma.
o Homogenize the brain tissue in a suitable buffer.

o Sample Analysis: Determine the concentration of CZC-25146 in plasma and brain
homogenate samples using a validated LC-MS/MS method.[18][19]

e Data Analysis:

o Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain /
C_plasma.

o To account for plasma and brain tissue binding, determine the unbound fraction in plasma
(fu,plasma) and brain (fu,brain) and calculate the unbound brain-to-plasma ratio (Kp,uu):
Kp,uu = Kp * (fu,plasma / fu,brain).[6] A Kp,uu value close to 1 suggests passive diffusion
is the primary mechanism of brain entry, while a value significantly less than 1 suggests
active efflux.

Visualizations
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Workflow for BBB Penetration Assessment.
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Key Components of the Blood-Brain Barrier.
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Inhibitory Action of CZC-25146 on the LRRK2 Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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